molecular formula C27H30FN3O3S B2809765 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(2-ethylphenyl)-4-fluorobenzamide CAS No. 451504-57-7

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(2-ethylphenyl)-4-fluorobenzamide

Cat. No. B2809765
CAS RN: 451504-57-7
M. Wt: 495.61
InChI Key: ACEHGYHZGQNNEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a piperazine ring, a sulfonyl group, a benzamide group, and a fluorobenzene ring. The exact spatial arrangement of these groups would require more detailed structural data such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl group and the fluorine atom might influence its solubility in different solvents. The exact properties would need to be determined experimentally.

Scientific Research Applications

Receptor Binding Affinity and Pharmacophore Analysis

  • Dopamine Receptor Affinity : A study by Sikazwe et al. (2009) explored the role of arylalkyl substituents in enhancing the potency and selectivity of compounds for binding to D(2)-like receptors. The research highlighted how certain pharmacophoric groups, including those similar to the subject compound, contribute to the selectivity and potency at these receptors, indicating its potential application in the development of antipsychotic agents (Sikazwe et al., 2009).

Metabolism and Disposition

  • N-Dealkylation and Metabolic Pathways : Caccia (2007) reviewed the disposition and metabolism of arylpiperazine derivatives, highlighting their transformation through N-dealkylation to 1-aryl-piperazines. This metabolic process has implications for understanding the pharmacokinetics and dynamics of compounds, including potential derivatives of the subject compound, especially in the context of their therapeutic use for conditions like depression, psychosis, or anxiety (Caccia, 2007).

Therapeutic Potential and Drug Design

  • Piperazine Derivatives in Therapeutic Applications : Rathi et al. (2016) provided insights into the therapeutic uses of piperazine derivatives, including their roles as antipsychotic, antidepressant, and anticancer agents. Modifications to the piperazine nucleus, similar to the compound , significantly influence the medicinal potential of these molecules. This highlights the compound's relevance in drug discovery and design for various diseases (Rathi et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological targets in a manner similar to other piperazine derivatives .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical substance, appropriate precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(2-ethylphenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN3O3S/c1-4-21-7-5-6-8-24(21)29-27(32)22-11-12-23(28)26(18-22)35(33,34)31-15-13-30(14-16-31)25-17-19(2)9-10-20(25)3/h5-12,17-18H,4,13-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEHGYHZGQNNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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